2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid
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Overview
Description
Tetrazoles play a very important role in medicinal and pharmaceutical applications . They can act as bioisosteres for carboxylate groups because they have similar pKa and are deprotonated at physiological pH .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
Tetrazoles have a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical and Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes .Scientific Research Applications
Synthesis and Characterization
Tetrazoles are a crucial heterocyclic functionality in numerous biologically active molecules. For instance, [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, a compound related to the one , was synthesized as part of a discovery phase program for metabolic profiling studies. This synthesis involved a four-step process, starting from K14 CN, and achieved a 32% radiochemical yield, highlighting the compound's significance in the development of new pharmaceuticals and research chemicals (Maxwell & Tran, 2017).
Crystal Structure Analysis
The study of 2-(1H-tetrazol-1-yl) acetic acid complexes, including the synthesis, characterization, and analysis of their crystal structures, reveals the versatility of tetrazole-based compounds in forming coordination polymers. These compounds are synthesized using Ln(III) salts and exhibit unique bridging and chelating properties. The crystallographic analysis demonstrates the potential of these compounds in materials science, particularly in the development of new polymers with specific optical or electronic properties (Ding et al., 2009).
Fluorescence Applications
The synthesis and fluorescence properties of specific fluorescent compounds, such as 2-(5-((3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, demonstrate the application of tetrazole derivatives in sensing and detection technologies. These compounds show selective fluorescence quenching effects with Co2+, indicating their potential use as fluorescent chemical sensors. This specificity towards Co2+ highlights the role of tetrazole-based compounds in developing selective sensors for environmental monitoring, biomedical applications, and chemical analysis (Rui-j, 2013).
Coordination Chemistry and Luminescence
Research on substituted group-directed assembly of zinc coordination compounds with tetrazole–carboxylate ligands showcases the structural diversity and functional potential of these compounds. These studies reveal how the ligands' nature influences the assembly and properties of the coordination compounds, leading to a variety of structural motifs with potential applications in catalysis, luminescence, and as precursors for materials synthesis. The luminescence properties of these compounds, in particular, suggest their applicability in designing new luminescent materials for optical devices (Li et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Tetrazoles and their derivatives have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, they continue to be an area of interest for future research in medicinal and pharmaceutical applications.
Properties
IUPAC Name |
2-[4-(tetrazol-1-yl)oxan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c13-7(14)5-8(1-3-15-4-2-8)12-6-9-10-11-12/h6H,1-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSDPADERXIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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